Bis(16-Hydroxyhexadecyl) disulfide is a symmetrical, long-chain alkyl disulfide designed for the formation of well-ordered, hydroxyl-terminated self-assembled monolayers (SAMs) on noble metal surfaces like gold. The disulfide linkage serves as a stable chemical handle that, upon cleavage, yields two 16-hydroxyhexadecanethiol molecules that readily form a densely packed, hydrophilic monolayer. [1] This structure is fundamental for applications requiring wettable, biocompatible, or bio-inert surfaces, where precise control over surface energy is critical. [2]
Substituting Bis(16-Hydroxyhexadecyl) disulfide with its corresponding thiol, 16-hydroxyhexadecanethiol, introduces significant handling and stability challenges; thiols are susceptible to oxidative coupling, which can compromise solution stability and monolayer reproducibility. [1] Conversely, using a non-hydroxylated analog like dihexadecyl disulfide fundamentally alters the resulting surface properties from highly hydrophilic (low water contact angle) to hydrophobic (high water contact angle), rendering it unsuitable for applications that depend on wettability or the prevention of non-specific protein adsorption. [2] Therefore, for processes requiring a stable precursor to generate a consistent, hydrophilic surface, this specific disulfide is often the more reliable choice.
The disulfide bond provides enhanced stability against air oxidation compared to the free thiol (16-hydroxyhexadecanethiol). Thiols are prone to spontaneous oxidation, forming disulfides and other species, which can lead to inconsistent solution concentrations and irreproducible surface preparations. [1] Disulfides, by contrast, are the stable oxidized form, ensuring that the active thiol species is generated only at the point of use, typically via reductive cleavage on a metal surface, providing greater control and process reliability. [2] This is a critical procurement consideration for applications demanding high reproducibility.
| Evidence Dimension | Oxidative Stability |
| Target Compound Data | Chemically stable disulfide (R-S-S-R) form |
| Comparator Or Baseline | Corresponding free thiol (R-SH), which is susceptible to air oxidation |
| Quantified Difference | Not directly quantified in a head-to-head study, but the inherent chemical stability of disulfides over thiols in aerobic environments is a fundamental principle in thiol-disulfide chemistry. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3043743/" target="_blank">1</a>] |
| Conditions | Standard laboratory conditions (aerobic solution preparation and storage). |
For reproducible manufacturing and research, using the more stable disulfide precursor minimizes batch-to-batch variability and ensures consistent surface properties.
Self-assembled monolayers derived from hydroxyl-terminated precursors like Bis(16-Hydroxyhexadecyl) disulfide produce highly hydrophilic surfaces. Direct measurements show that pure hydroxyl-terminated SAMs exhibit an advancing water contact angle (θAW) of less than 15°. [1] This is in stark contrast to SAMs formed from a common non-polar substitute, methyl-terminated alkanethiols (e.g., from dihexadecyl disulfide), which produce a highly hydrophobic surface with a θAW of 116°. [1] This quantitative difference in wettability is critical for performance.
| Evidence Dimension | Advancing Water Contact Angle (θAW) |
| Target Compound Data | <15° (for a pure OH-terminated SAM) |
| Comparator Or Baseline | Methyl-terminated SAM: 116° |
| Quantified Difference | >100° lower contact angle, indicating a transition from highly hydrophobic to highly hydrophilic. |
| Conditions | SAM formed on a gold surface, contact angle measured with purified water. |
A low water contact angle is a direct indicator of a high-energy, wettable surface required for applications in biosensing, cell culture, and creating anti-fouling layers.
This compound is an essential precursor for creating surfaces with precisely tuned intermediate wettability by forming mixed monolayers with methyl-terminated thiols. By varying the solution ratio of hydroxyl-terminated and methyl-terminated species, surfaces with water contact angles ranging from <20° to >110° can be reliably produced. [1] For example, a mixed SAM can be formulated to achieve a water contact angle of ~70°, a moderately hydrophilic surface that has been shown to be optimal for the proliferation of certain mesenchymal stem cells. [2] This level of control is not possible with single-component systems.
| Evidence Dimension | Tunable Water Contact Angle |
| Target Compound Data | Enables formulation of mixed SAMs with contact angles between <20° and >110°. |
| Comparator Or Baseline | Single-component CH3-terminated SAM (~116°) or single-component OH-terminated SAM (<15°). |
| Quantified Difference | Provides access to the full range of wettability between the two chemical extremes. |
| Conditions | Coadsorption from ethanol solutions of mixed thiols/disulfides onto a gold substrate. |
This allows researchers to systematically study how surface energy affects biological interactions or to design custom surfaces optimized for specific cell adhesion, protein resistance, or sensor performance.
The ability to form dense, highly hydrophilic SAMs makes this compound a primary choice for creating surfaces that resist non-specific protein adsorption and cellular adhesion. This is a critical requirement in the development of implantable medical devices, biosensor chips, and diagnostic arrays where minimizing background signal and unwanted biological interaction is paramount. [1]
As a key component in mixed monolayer systems, this disulfide allows for the creation of substrates with finely tuned wettability. This control is essential for investigating and directing stem cell behavior, as specific water contact angles (e.g., ~70°) have been shown to promote optimal proliferation of mesenchymal stem cells. [2]
The hydroxyl-terminated surface serves as a versatile and reproducible platform for further chemical modification. The terminal -OH groups can be readily functionalized through well-established chemistries (e.g., esterification, etherification) to attach specific ligands, proteins, or polymers, enabling the construction of complex, multi-functional surface architectures.